

# discovery and development history of serdexmethylphenidate

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## Compound of Interest

Compound Name: Serdexmethylphenidate

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An In-depth Technical Guide to the Discovery and Development of **Serdexmethylphenidate**

## Introduction

**Serdexmethylphenidate** (SDX) is a novel prodrug of dexamethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1] Developed by KemPharm, now Zevra Therapeutics, it is a central nervous system (CNS) stimulant.[2][3] As a key component of the combination product Azstarys®, it is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[4][5] The development of **serdexmethylphenidate** was driven by the goal of creating a long-acting formulation of dexamethylphenidate with a pharmacokinetic profile that offers a gradual onset and extended duration of effect, potentially reducing abuse potential compared to immediate-release stimulants.[6][7][8]

This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of **serdexmethylphenidate**.

## Discovery and Rationale

The primary rationale behind the development of **serdexmethylphenidate** was to engineer a prodrug of dexamethylphenidate with specific pharmacokinetic properties. The aim was to provide sustained levels of d-MPH throughout the day with a single daily dose, while also deterring abuse via non-oral routes.[6][8]

As a prodrug, **serdexamethylphenidate** is pharmacologically inactive itself.[6] It is designed to be gradually converted to the active d-MPH in the lower gastrointestinal tract.[1][6] This enzymatic conversion is the rate-limiting step for the release of d-MPH, leading to a delayed time to maximum concentration (Tmax) and an extended therapeutic effect.[3] This contrasts with traditional extended-release formulations that rely on mechanical release mechanisms.

The combination product, Azstarys®, contains 70% **serdexamethylphenidate** and 30% immediate-release dexamethylphenidate.[6] This formulation is intended to provide a rapid onset of action from the immediate-release component, followed by an extended duration of action from the conversion of **serdexamethylphenidate**.[6][9]

## Synthesis of Serdexamethylphenidate

The synthesis of **serdexamethylphenidate** involves a multi-step chemical process, starting from dexamethylphenidate hydrochloride. The key steps are outlined below.[10]

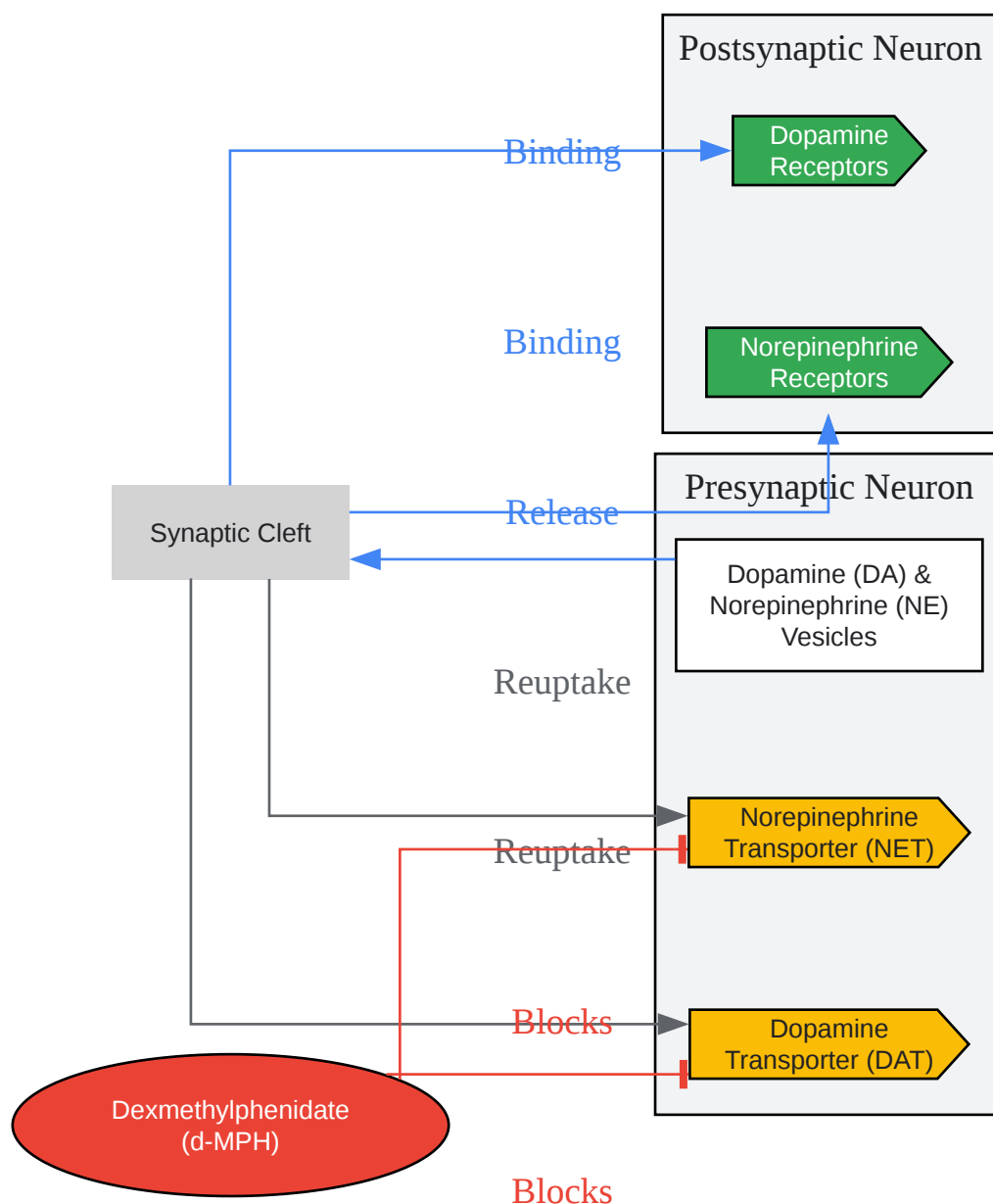
**Step 1: Preparation of Dexamethylphenidate Hydrochloride** The synthesis begins with the coupling of benzyl cyanide and 2-chloropyridine to form a racemic nitrile. This is followed by hydration to the corresponding amide using concentrated sulfuric acid. The pyridine ring is then reduced via hydrogenation, resulting in a mixture of erythro and threo diastereomers. The undesired erythro isomer is converted to the desired threo isomer through epimerization. A chiral salt resolution is performed to isolate the desired enantiomer. Finally, the amide is converted to the methyl ester, which is then treated with hydrochloric acid to yield dexamethylphenidate hydrochloride.[10]

**Step 2: Synthesis of Serdexamethylphenidate** The synthesis of the final compound involves coupling O-t-Bu-protected L-serine with nicotinic acid. In a separate step, a carboxymethylene unit is installed onto dexamethylphenidate hydrochloride. The resulting intermediate is then reacted with the protected serine-nicotinic acid motif. The final step involves acidification to yield **serdexamethylphenidate**.[10]

## Mechanism of Action

The therapeutic effect of **serdexamethylphenidate** is solely attributable to its active metabolite, dexamethylphenidate. In vitro studies have shown that **serdexamethylphenidate** itself has little to no affinity for monoaminergic reuptake transporters.[1] Dexamethylphenidate is a CNS

stimulant that blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron, thereby increasing their concentrations in the synaptic cleft.[1][11] This enhancement of dopaminergic and noradrenergic neurotransmission is believed to be the underlying mechanism for its efficacy in treating ADHD.[12]



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Figure 1: Mechanism of action of dexamethylphenidate.

## Preclinical Development

Preclinical studies were crucial in characterizing the abuse potential of **serdexmethylphenidate**. These studies in recreational stimulant users demonstrated that when administered via oral, intranasal, or intravenous routes, **serdexmethylphenidate** resulted in significantly lower abuse-related drug effects and fewer stimulant-like adverse events compared to molar-equivalent doses of d-MPH.<sup>[6][13]</sup> The slower rate of conversion to d-MPH is believed to be the reason for this reduced abuse potential, as it prevents the rapid spike in dopamine levels associated with the "high" sought by abusers.

## Clinical Development

The clinical development program for **serdexmethylphenidate**, as part of the combination product Azstarys®, involved several key studies to establish its pharmacokinetic profile, efficacy, and safety.

## Pharmacokinetics

Pharmacokinetic studies in healthy adults have characterized the absorption, distribution, metabolism, and elimination of **serdexmethylphenidate** and its active metabolite, dexamethylphenidate.<sup>[14][15]</sup>

- Absorption and Metabolism: After oral administration, **serdexmethylphenidate** has low bioavailability (<3%) and is converted to dexamethylphenidate primarily in the lower gastrointestinal tract.<sup>[1][3]</sup> The immediate-release component of Azstarys® leads to a rapid initial rise in d-MPH concentrations, while the **serdexmethylphenidate** component provides a gradual, sustained release of d-MPH throughout the day.<sup>[6]</sup> The time to peak plasma concentration (Tmax) for d-MPH from the combination product is approximately 2 hours.<sup>[1][4]</sup>
- Distribution: The volume of distribution for **serdexmethylphenidate** is 29.3 L/kg. Protein binding is approximately 56% for **serdexmethylphenidate** and 47% for dexamethylphenidate.<sup>[1]</sup>
- Elimination: The half-life of **serdexmethylphenidate** is 5.7 hours, while the terminal half-life of dexamethylphenidate following administration of the combination product is about 11.7 hours.<sup>[1][4]</sup> Dexamethylphenidate is primarily metabolized to the inactive d- $\alpha$ -phenyl-piperidine acetate (d-ritalinic acid).<sup>[1]</sup>

Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH after Administration of SDX/d-MPH in Healthy Adults[14][15]

| Dosage (SDX/d-MPH) (mg) | Total d-MPH HCl Equivalent (mg) | C <sub>max</sub> (ng/mL) [mean ± SD] | AUC <sub>0–24h</sub> (hng/mL) [mean ± SD] | AUC <sub>0–last</sub> (hng/mL) [mean ± SD] |
|-------------------------|---------------------------------|--------------------------------------|---|--|
| 26.1/5.2                | 20                              | 7.1 ± 2.1                            | 79.2 ± 23.4                               | 97.2 ± 28.8                                |
| 39.2/7.8                | 30                              | 9.8 ± 2.8                            | 113.4 ± 32.8                              | 142.5 ± 41.2                               |
| 52.3/10.4               | 40                              | 13.8 ± 3.8                           | 153.2 ± 47.9                              | 199.8 ± 57.2                               |

C<sub>max</sub>: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; SD: Standard Deviation.

Table 2: Steady-State Pharmacokinetic Parameters of d-MPH after Multiple Doses of SDX/d-MPH 52.3/10.4 mg in Healthy Adults[14]

| Parameter                      | Value (mean ± SD) |
|--------------------------------|-------------------|
| C <sub>max</sub> (ng/mL)       | 18.6 ± 5.0        |
| C <sub>min</sub> (ng/mL)       | 3.7 ± 1.6         |
| AUC <sub>0–24h</sub> (h*ng/mL) | 208.7 ± 61.1      |

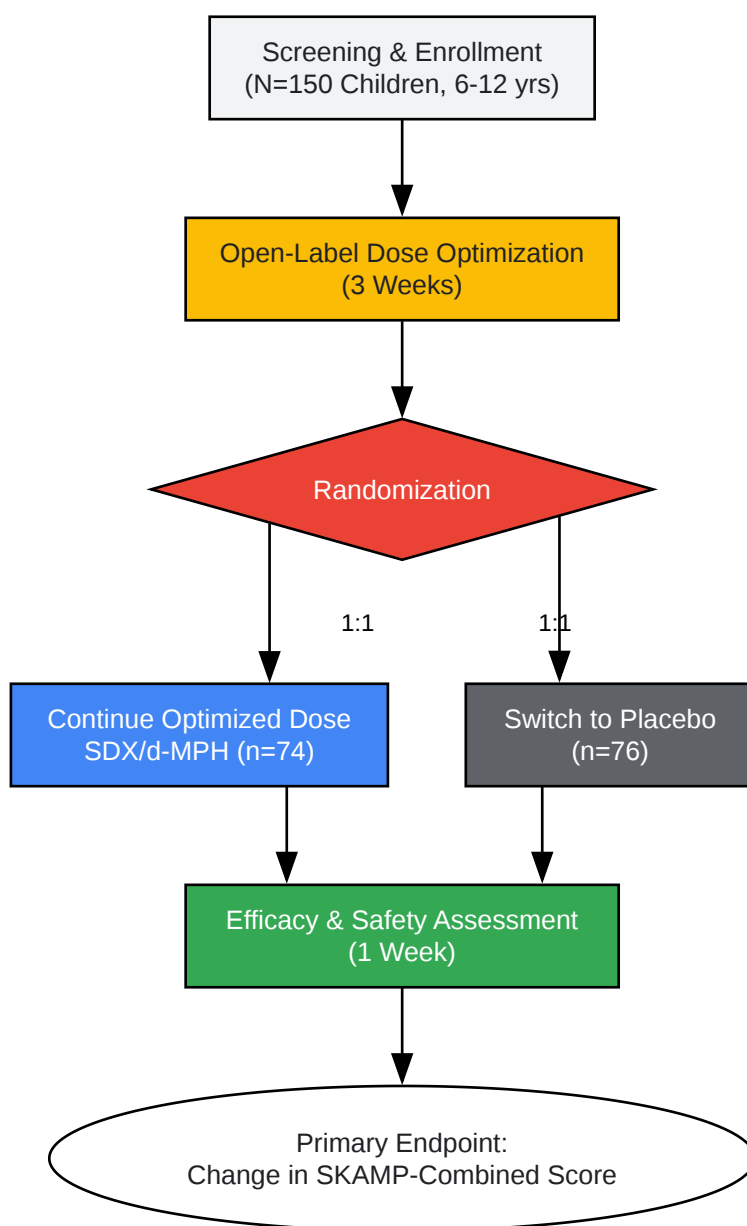
C<sub>min</sub>: Minimum plasma concentration.

## Clinical Efficacy

The efficacy of **serdexmethylphenidate**/dexamethylphenidate was established in a pivotal Phase 3, randomized, double-blind, placebo-controlled, laboratory classroom study (Study KP415.E01) in 150 children aged 6 to 12 years with ADHD.[4][16]

Experimental Protocol: Study KP415.E01 This study consisted of a 3-week open-label dose-optimization phase followed by a 1-week double-blind, placebo-controlled treatment phase.[16] During the dose-optimization phase, patients were titrated to an optimal dose of the study drug.

In the double-blind phase, patients were randomized to continue their optimized dose or switch to placebo. The primary efficacy endpoint was the change from baseline in the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP)-Combined score, averaged over a 10-hour laboratory classroom day.[16][17] The SKAMP is a validated rating scale that assesses classroom behaviors in children with ADHD.[16]



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Figure 2: Workflow for the pivotal KP415.E01 efficacy trial.

The study demonstrated a statistically significant improvement in ADHD symptoms for the **serdexmethylphenidate**/dexamethylphenidate group compared to placebo. The treatment effect was observed to have a rapid onset and an extended duration of up to 13 hours.[17]

## Safety and Tolerability

The safety profile of **serdexmethylphenidate**/dexamethylphenidate is consistent with that of other methylphenidate-containing products.[17][18] The most common adverse events reported in clinical trials include decreased appetite, insomnia, nausea, vomiting, dyspepsia, abdominal pain, weight loss, anxiety, dizziness, irritability, tachycardia, and increased blood pressure.[4][5]

## Regulatory History and Approval

KemPharm submitted a New Drug Application (NDA) for KP415 (the developmental code for Azstarys®) to the U.S. Food and Drug Administration (FDA) in March 2020.[5] The FDA approved Azstarys® (**serdexmethylphenidate** and dexamethylphenidate) capsules for the treatment of ADHD in patients aged six years and older on March 2, 2021.[3][5] Based on its lower abuse potential, the U.S. Drug Enforcement Administration (DEA) classified **serdexmethylphenidate** as a Schedule IV controlled substance, while dexamethylphenidate remains a Schedule II substance.[13] The combination product, Azstarys®, is classified as a Schedule II controlled substance.[4]

## Conclusion

The discovery and development of **serdexmethylphenidate** represent a significant advancement in the treatment of ADHD, driven by a rational prodrug design approach. By chemically modifying dexamethylphenidate, researchers successfully created a long-acting stimulant with a unique pharmacokinetic profile that provides sustained therapeutic effects and a lower potential for abuse. Clinical trials have established its efficacy and a safety profile comparable to existing stimulant medications. The approval and availability of **serdexmethylphenidate**, as a component of Azstarys®, provides an important new therapeutic option for individuals with ADHD.

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## References

- 1. [publications.aap.org](https://publications.aap.org) [publications.aap.org]
- 2. Serdexmethylphenidate/dexmethylphenidate - Zevra Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 4. Serdexmethylphenidate/dexmethylphenidate - Wikipedia [en.wikipedia.org]
- 5. [drugs.com](https://drugs.com) [drugs.com]
- 6. [corium.com](https://corium.com) [corium.com]
- 7. Evaluating serdexmethylphenidate and dexmethylphenidate capsules as a once-daily treatment option for ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 9. serdexmethylphenidate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. How is Serdexmethylphenidate synthesised?\_Chemicalbook [chemicalbook.com]
- 11. [discovery.researcher.life](https://discovery.researcher.life) [discovery.researcher.life]
- 12. Serdexmethylphenidate | C<sub>25</sub>H<sub>29</sub>N<sub>3</sub>O<sub>8</sub> | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. KemPharm Announces Research Affirming Serdexmethylphenidate's Lower Potential for Abuse Featured in Peer-Reviewed Publication, Current Medical Research & Opinion | Zevra Therapeutics, Inc. [investors.kempharm.com]
- 14. [corium.com](https://corium.com) [corium.com]
- 15. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [accessdata.fda.gov](https://accessdata.fda.gov) [accessdata.fda.gov]
- 17. Serdexmethylphenidate/Dexmethylphenidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. [ohiostate.elsevierpure.com](https://ohiostate.elsevierpure.com) [ohiostate.elsevierpure.com]
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